

Technical Support Center: C₁₄H₁₈BrN₅O₂ (Brovadoline)

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Compound of Interest

Compound Name: C₁₄H₁₈BrN₅O₂

Cat. No.: B12631912

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Disclaimer: There is no publicly available scientific literature or safety data specifically associated with the molecular formula **C₁₄H₁₈BrN₅O₂**. The following information is presented for illustrative purposes based on a hypothetical compound, herein named Brovadoline, a novel kinase inhibitor designed to target Aurora Kinase B. The off-target effects and associated experimental data are representative examples to guide researchers in addressing similar challenges during early-stage drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cell cycle arrest in G1 phase with Brovadoline, whereas our primary target, Aurora Kinase B, is primarily involved in M phase. What could be the cause?

A1: This discrepancy may be due to off-target activity. Our preclinical profiling has identified that Brovadoline exhibits inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) at higher concentrations (see Table 1). CDK2 is a key regulator of the G1/S phase transition. Inhibition of CDK2 would lead to a G1 phase arrest, explaining your observations. We recommend performing a dose-response experiment and comparing the concentration at which you observe G1 arrest with the IC₅₀ values for both Aurora Kinase B and CDK2.

Q2: Our in-cell target engagement assays show lower than expected potency for Aurora Kinase B inhibition compared to our biochemical assays. Why might this be?

A2: Several factors could contribute to this discrepancy. Firstly, Brovadoline has moderate affinity for the hERG ion channel (see Table 1), which could lead to cellular stress and affect

overall cellular health, indirectly impacting assay performance. Secondly, consider the experimental setup of your in-cell assay. Factors such as cell permeability, protein expression levels, and ATP concentration can influence the apparent potency of the inhibitor. We recommend verifying cellular ATP levels and considering a cell line with lower hERG expression if available.

Q3: We have noticed some unexpected cardiovascular liabilities in our preliminary animal studies. Could this be related to Brovadoline's off-target profile?

A3: Yes, this is a possibility. The off-target activity at the hERG ion channel is a known risk factor for cardiotoxicity. Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. We strongly advise conducting further in vitro and ex vivo cardiovascular safety assessments, such as patch-clamp electrophysiology on hERG-expressing cells and studies on isolated cardiac tissues.

Troubleshooting Guides

Issue: High background signal in kinase assays.

- Possible Cause 1: Non-specific binding.
 - Troubleshooting Step: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.
 - Troubleshooting Step: Include a counterscreen with a structurally similar but inactive compound to assess non-specific effects.
- Possible Cause 2: Compound interference.
 - Troubleshooting Step: Run a control experiment without the kinase to see if Brovadoline itself is interfering with the detection method (e.g., fluorescence or luminescence).
 - Troubleshooting Step: If interference is detected, consider using an alternative assay format (e.g., a label-free method).

Issue: Inconsistent IC₅₀ values between experimental batches.

- Possible Cause 1: Compound stability.

- Troubleshooting Step: Ensure that Brovadoline is fully dissolved and stable in your assay buffer. Prepare fresh stock solutions for each experiment.
- Troubleshooting Step: Assess the stability of Brovadoline in your experimental conditions over the time course of the assay.
- Possible Cause 2: Variability in cell-based assays.
 - Troubleshooting Step: Monitor and maintain consistent cell passage numbers and confluency.
 - Troubleshooting Step: Regularly check for mycoplasma contamination, which can alter cellular responses.

Quantitative Data Summary

Table 1: In Vitro Profiling of Brovadoline

Target Family	Target	Assay Type	IC50 / Ki (nM)
Primary Target	Aurora Kinase B	Biochemical	15
Off-Target Kinases	Aurora Kinase A	Biochemical	250
CDK2	Biochemical	850	2,500
VEGFR2	Biochemical	1,200	
Off-Target Non-Kinases	hERG	Binding	2,500
Sigma-1 Receptor	Binding	>10,000	

Experimental Protocols

1. Kinase Profiling Assay (Radiometric)

- Objective: To determine the inhibitory activity of Brovadoline against a panel of kinases.
- Methodology:

- Prepare a reaction mixture containing the kinase, a specific substrate peptide, and [γ - ^{33}P]ATP in a kinase buffer.
- Add Brovadoline at various concentrations (typically a 10-point dose-response curve).
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and spot the mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [γ - ^{33}P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition at each concentration and determine the IC₅₀ value using non-linear regression.

2. Cell Viability Assay (MTT)

- Objective: To assess the cytotoxic effects of Brovadoline on a cancer cell line.
- Methodology:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of Brovadoline for 72 hours.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Caption: Signaling pathway illustrating the intended and off-target effects of Brovadoline on the cell cycle.

Caption: A typical experimental workflow for identifying and characterizing off-target effects of a new chemical entity.

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